molecular formula C13H8BrClN2O3 B6080712 N-(2-bromophenyl)-3-chloro-4-nitrobenzamide

N-(2-bromophenyl)-3-chloro-4-nitrobenzamide

Cat. No. B6080712
M. Wt: 355.57 g/mol
InChI Key: DVYXMLXTLYDFDR-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-chloro-4-nitrobenzamide, also known as BPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BPN is a member of the benzamide family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-chloro-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. This compound has also been shown to modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspases, which are enzymes that cleave proteins involved in cell survival. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-3-chloro-4-nitrobenzamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and modulate inflammatory pathways. However, this compound has limitations such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-(2-bromophenyl)-3-chloro-4-nitrobenzamide could focus on its potential use as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. Further studies could also investigate the mechanism of action of this compound and its potential interactions with other drugs. Additionally, research could focus on developing more effective methods for administering this compound in vivo.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-3-chloro-4-nitrobenzamide involves a series of chemical reactions that require specific reagents and conditions. One method involves the reaction of 2-bromobenzoyl chloride with 3-chloro-4-nitroaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(2-bromophenyl)-3-chloro-4-nitrobenzamide has been studied for its potential therapeutic properties in various fields of research. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(2-bromophenyl)-3-chloro-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O3/c14-9-3-1-2-4-11(9)16-13(18)8-5-6-12(17(19)20)10(15)7-8/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYXMLXTLYDFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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